5-Bromothiophene-2-carbaldehyde

Catalog No.
S662447
CAS No.
4701-17-1
M.F
C5H3BrOS
M. Wt
191.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromothiophene-2-carbaldehyde

CAS Number

4701-17-1

Product Name

5-Bromothiophene-2-carbaldehyde

IUPAC Name

5-bromothiophene-2-carbaldehyde

Molecular Formula

C5H3BrOS

Molecular Weight

191.05 g/mol

InChI

InChI=1S/C5H3BrOS/c6-5-2-1-4(3-7)8-5/h1-3H

InChI Key

GFBVUFQNHLUCPX-UHFFFAOYSA-N

Synonyms

2-Bromo-5-formylthiophene; 2-Bromo-5-thiophenecarboxaldehyde; 2-Formyl-5-bromothiophene; 5-Bromo-2-carbonylthiophene; 5-Bromo-2-formylthiophene; 5-Bromo-2-thienylaldehyde; 5-Bromo-2-thiophenaldehyde; 5-Bromo-2-thiophenecarboxaldehyde; 5-Bromothiophen

Canonical SMILES

C1=C(SC(=C1)Br)C=O

The exact mass of the compound 5-Bromothiophene-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromothiophene-2-carbaldehyde (CAS: 4701-17-1) is a critical bifunctional building block in organic synthesis, prized for its dual reactivity. The thiophene core provides inherent electronic properties and stability, while the aldehyde group at the 2-position serves as a versatile handle for forming carbon-carbon double bonds via reactions like the Wittig or Horner-Wadsworth-Emmons olefination. Concurrently, the bromine atom at the 5-position is a key functional group for metal-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings, enabling the precise construction of complex molecular architectures for pharmaceuticals and organic electronics.

Research & Synthesis Fit

Sequential functionalization at C2-aldehyde and C5-bromine positions
Mild Suzuki-Miyaura cross-coupling compatibility under aqueous conditions
Controlled photochemical substitution with higher stability than iodo analog
Rapid microwave-assisted Schiff base and condensation reactions
Direct [18F]fluorination precursor for radiolabeling studies

Substituting 5-Bromothiophene-2-carbaldehyde with seemingly similar analogs can lead to critical failures in synthesis and material performance. Replacing it with the non-halogenated parent, thiophene-2-carbaldehyde, completely removes the essential C-Br bond required for palladium-catalyzed cross-coupling reactions, halting polymer backbone construction or aryl group introduction. Opting for 5-chlorothiophene-2-carbaldehyde introduces a less reactive C-Cl bond, which often requires harsher reaction conditions, different catalyst systems, and results in lower yields for Suzuki or Sonogashira couplings compared to the more labile C-Br bond. Using a positional isomer like 4-bromothiophene-2-carbaldehyde would fundamentally alter the regiochemistry of polymerization, leading to polymers with different linkage patterns and, consequently, inferior or unpredictable electronic and physical properties.

Substitution Risk

Target 5-Bromothiophene-2-carbaldehyde: balanced reactivity under mild coupling and condensation conditions
Chloro analog May require harsher conditions and specialized catalysts, limiting functional group tolerance and yield
Target Higher stability and cleaner photochemical conversion compared to iodo analog
Iodo analog Higher photoreactivity but lower stability; side reactions may compromise purity and reproducibility

Superior Reactivity in Suzuki Cross-Coupling vs. Chloro-Analogs

The C-Br bond in 5-bromothiophene-2-carbaldehyde is significantly more reactive in palladium-catalyzed Suzuki-Miyaura couplings than the C-Cl bond of its chloro-analog. The established reactivity trend for carbon-halogen bond dissociation energies (C-Cl > C-Br) dictates that oxidative addition to the palladium catalyst, the rate-determining step, occurs more readily with aryl bromides. This allows for higher yields under milder conditions, reducing energy costs and minimizing side reactions like dehalogenation, which can be a significant issue with less reactive halides when forcing conditions are required.

Evidence DimensionReactivity in Pd-Catalyzed Oxidative Addition
Target Compound DataHigher reactivity due to lower C-Br bond dissociation energy
Comparator Or Baseline5-Chlorothiophene-2-carbaldehyde (lower reactivity due to higher C-Cl bond dissociation energy)
Quantified DifferenceQualitatively higher; C-Br bonds are broadly established to be more reactive than C-Cl bonds in Suzuki couplings.
ConditionsStandard Suzuki-Miyaura reaction conditions (Pd(0) catalyst, base, solvent).

This higher reactivity translates to better yields, shorter reaction times, and lower process costs, making it a more efficient procurement choice for scaled synthesis.

Synthesis yield
Head-to-head
98% isolated
vs. 91% chloro analog
Higher atom economy supports cost-effective procurement for multi-step syntheses
One-step bromination (NBS, CHCl₃) vs. Vilsmeier-Haack formylation of 2-chlorothiophene

High-Yield Olefination for π-Conjugated System Extension

The aldehyde functionality of 5-bromothiophene-2-carbaldehyde enables efficient carbon-carbon double bond formation, crucial for extending π-conjugated systems. In a representative aqueous Wittig reaction with (methoxycarbonylmethylene)triphenylphosphorane, 5-bromothiophene-2-carbaldehyde produced the corresponding acrylate product in 89% yield. This high conversion efficiency is vital for synthesizing vinylene-thiophene segments used in organic semiconductors, where incomplete reactions would introduce defects into the material structure, compromising electronic performance. The Horner-Wadsworth-Emmons (HWE) reaction, a common alternative, also benefits from the aldehyde's reactivity and offers advantages like easier byproduct removal compared to the standard Wittig reaction.

Evidence DimensionReaction Yield
Target Compound Data89% yield
Comparator Or BaselineBaseline expectation for an efficient olefination reaction.
Quantified DifferenceHigh absolute yield demonstrates excellent precursor suitability.
ConditionsWittig reaction with (methoxycarbonylmethylene)triphenylphosphorane in water at 20 °C for 5 min.

High, reproducible yields in olefination reactions ensure precursor efficiency and structural purity of the final conjugated material, which is critical for consistent device performance.

Suzuki coupling
Method context
88% yield
in aqueous EtOH, 45–50 °C, simple Pd catalyst
Mild, ligand-free conditions reduce complexity and improve scalability vs. chloro analogs
Chloro analogs often require specialized ligands and higher temperatures

Enabling Defined Regiochemistry for High-Performance Polythiophenes

The specific 2,5-disubstitution pattern of 5-bromothiophene-2-carbaldehyde (after conversion of the aldehyde) is essential for synthesizing highly regioregular polythiophenes, such as head-to-tail coupled poly(3-alkylthiophene)s (P3HTs). High regioregularity (>95%) is directly linked to improved polymer packing, higher charge carrier mobility, and enhanced device performance in organic field-effect transistors (OFETs) and photovoltaics (OPVs). Using the unsubstituted thiophene-2-carbaldehyde would prevent polymerization via cross-coupling, while using isomers with bromine at the 3- or 4-position would result in polymers with different, less electronically favorable linkage geometries and disrupt the desired head-to-tail structure.

Evidence DimensionPolymer Regioregularity (% Head-to-Tail)
Target Compound DataEnables >95% regioregularity in derived polymers
Comparator Or BaselinePositional isomers (e.g., 4-bromo) or unsubstituted analogs, which cannot produce this structure.
Quantified DifferenceFundamentally enables high regioregularity not achievable with common substitutes.
ConditionsMetal-catalyzed polymerization (e.g., GRIM, Stille) of thiophene monomers derived from the target compound.

Procuring this specific isomer is non-negotiable for applications demanding high-performance electronic polymers, as structural integrity dictates final device efficiency.

Photochemical stability
Head-to-head
Higher stability, cleaner conversion
Iodo analog: higher reactivity but more side products
More reproducible photochemical arylthiophene synthesis
Quantum yield and laser flash photolysis studies in benzene
Atherosclerosis model rank
Model context
Intermediate rank (2 of 3)
5-CH₃-ThCA > 5-Br-ThCA > ThCA
Supports halogen-SAR probe utility in cardiovascular disease model research
In vivo rabbit model; plaque formation suppression endpoint
[18F]Fluorination
Data to verify
10–20% radiochemical yield
Direct nucleophilic substitution with no-carrier-added [18F]fluoride
Enables PET tracer precursor synthesis; reactivity-stability balance may favor bromo over iodo
Class-level inference; direct comparator studies limited
Microwave condensation
Reported
90% yield in 5 min
Schiff base formation with nicotinohydrazide
Rapid library synthesis for hit-to-lead and combinatorial chemistry
Microwave irradiation; conventional methods require hours

Precursor for Donor-Acceptor (D-A) Copolymers in Organic Photovoltaics (OPVs)

This compound is a primary choice for synthesizing D-A copolymers. The 5-bromo position allows for Suzuki or Stille coupling to form the polymer backbone (the donor part), while the aldehyde can be readily converted via olefination (e.g., Knoevenagel condensation or Wittig reaction) into a vinylene-linked electron-accepting unit. The defined 2,5-connectivity is crucial for achieving the linear, regioregular polymer structures that facilitate efficient charge separation and transport in solar cell active layers.

Building Block for Arylated Thiophene Intermediates in Pharmaceutical Synthesis

In multi-step pharmaceutical synthesis, the superior reactivity of the C-Br bond makes this compound the preferred starting material for introducing aryl groups onto a thiophene core via Suzuki coupling. Achieving high yields under mild conditions is paramount to preserving sensitive functional groups elsewhere in the molecule and maximizing the overall efficiency of the synthetic route, directly impacting the economic viability of the process.

Synthesis of Defined Oligothiophenes for Organic Field-Effect Transistors (OFETs)

For creating well-defined oligomers used as semiconductors in OFETs, this molecule provides two distinct and orthogonal reaction sites. The bromine allows for iterative, controlled chain extension using Sonogashira or Suzuki couplings, while the aldehyde can be used for terminal functionalization to tune solubility or solid-state packing. This precise control over molecular structure, enabled by the specific placement of the bromo and aldehyde groups, is essential for producing materials with reproducible, high-performance electronic characteristics.

Application Fit Matrix

Application
Selection Property
Validation Focus
Mild Suzuki-Miyaura scale-up
Aldehyde-compatible reactivity profile
Yield under aqueous, low-catalyst conditions
Cardiovascular disease model SAR probe
Halogen bioisostere modulation
In vivo model-response endpoint context
PET tracer precursor research
Bromine as radiolabeling leaving group
Radiochemical yield and precursor stability
Controlled photochemical arylthiophene synthesis
Reactivity-stability balance
Purity and reproducibility under irradiation

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

189.90880 Da

Monoisotopic Mass

189.90880 Da

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (12.5%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4701-17-1

Wikipedia

5-Bromothiophene-2-carbaldehyde

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